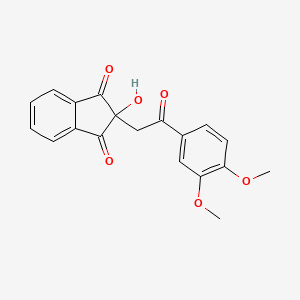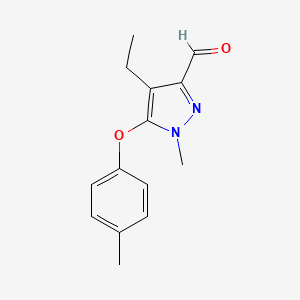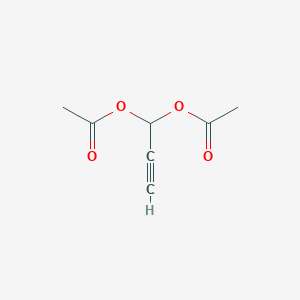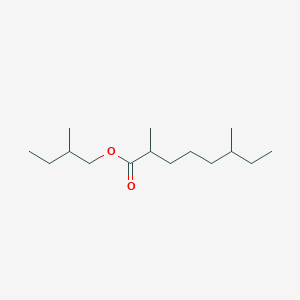
2-Methylbutyl 2,6-dimethyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl 2,6-dimethyloctanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This particular compound is characterized by its molecular formula C14H28O2 and is often utilized for its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbutyl 2,6-dimethyloctanoate typically involves the esterification reaction between 2-Methylbutanol and 2,6-Dimethyloctanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed in stoichiometric amounts. The reaction mixture is then heated, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction of this ester can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
2-Methylbutyl 2,6-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma and in the production of various consumer products.
Mécanisme D'action
The mechanism of action of 2-Methylbutyl 2,6-dimethyloctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methylbutyl 2-methylbutanoate: Another ester with similar structural features but different chain lengths.
Hexyl 2-methylbutanoate: Similar ester with a hexyl group instead of a 2-methylbutyl group.
3-Methylbutyl 2-methylbutanoate: Similar ester with a different branching pattern.
Uniqueness: 2-Methylbutyl 2,6-dimethyloctanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain and branching pattern contribute to its unique fragrance and reactivity compared to other similar esters.
Propriétés
Numéro CAS |
68310-54-3 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
2-methylbutyl 2,6-dimethyloctanoate |
InChI |
InChI=1S/C15H30O2/c1-6-12(3)9-8-10-14(5)15(16)17-11-13(4)7-2/h12-14H,6-11H2,1-5H3 |
Clé InChI |
XXCVUICCRSSVRS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)C(=O)OCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



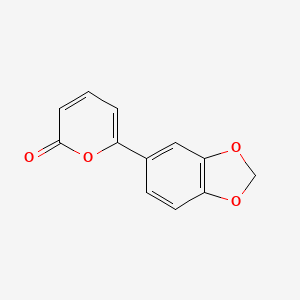
![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)

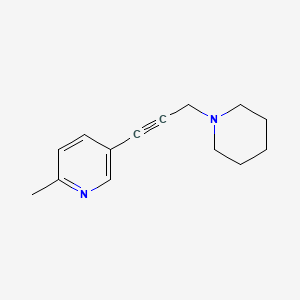
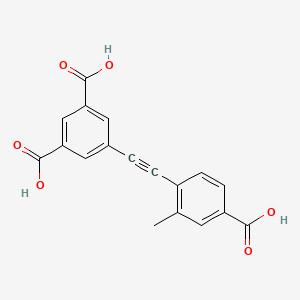
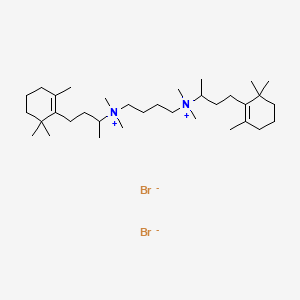
![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)
